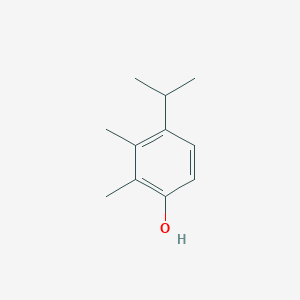
2,3-Dimethyl-4-propan-2-ylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件
MK 217の合成には、4-アミノ-1-ヒドロキシブチリデン-1,1-ビスホスホン酸二ナトリウム塩と水酸化ナトリウムの反応が含まれます。 この反応は、通常、制御された温度およびpH条件下で水性媒体中で行われ、目的の生成物の形成が保証されます .
工業生産方法
MK 217の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高純度の試薬と厳格な品質管理対策の使用が含まれ、最終製品の一貫性と有効性が保証されます。 この化合物はその後精製され、臨床使用のために様々な剤形に製剤化されます .
化学反応の分析
反応の種類
MK 217は、次のものを含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、様々な酸化生成物を生成する可能性があります。
還元: 還元反応は、MK 217に存在する官能基を修飾し、その化学的性質を変化させる可能性があります。
置換: 置換反応は、アミノ基またはヒドロキシル基で起こり、異なる生物学的活性を有する誘導体の生成につながる可能性があります.
一般的な試薬と条件
MK 217の反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤が含まれます。 これらの反応は、通常、制御された温度とpH条件下で行われ、目的の結果が得られるようにします .
形成される主な生成物
MK 217の反応から形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 例えば、酸化は酸化誘導体の形成につながる可能性があり、一方、置換反応は、潜在的に異なる生物学的活性を有する様々な置換アナログを生成する可能性があります .
科学研究への応用
MK 217は、次のものを含む幅広い科学研究への応用を有しています。
化学: ビスホスホネートの化学とその様々な生物学的標的との相互作用を研究するためのモデル化合物として使用されます。
生物学: MK 217は、生物学的研究において、骨代謝への影響とその骨関連疾患における潜在的な治療的応用を調査するために使用されます.
科学的研究の応用
MK 217 has a wide range of scientific research applications, including:
作用機序
MK 217は、メバロン酸経路に関与する酵素であるファルネシルジホスファートシンターゼの活性を阻害することで、その効果を発揮します。 この阻害は、破骨細胞機能の阻害につながり、骨吸収を減少させ、骨量を増強します . この化合物はまた、破骨細胞のアポトーシスを誘導し、その骨保護効果にさらに貢献します .
類似化合物との比較
類似化合物
リセドロン酸: 骨吸収阻害効果が類似した、窒素含有ビスホスホネートです。
イバンドロン酸: 異なる投与レジメンで使用される、骨粗鬆症の治療薬であるビスホスホネートです。
ゾレドロン酸: MK 217よりも作用時間が長い、強力なビスホスホネートです.
独自性
MK 217は、ファルネシルジホスファートシンターゼの特異的な阻害と、用量依存的な骨量増加能力においてユニークです。 骨吸収を減少させ、骨折を防ぐその有効性は、十分に文書化されており、骨粗鬆症の管理における貴重な治療薬となっています .
特性
CAS番号 |
104174-70-1 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC名 |
2,3-dimethyl-4-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-7(2)10-5-6-11(12)9(4)8(10)3/h5-7,12H,1-4H3 |
InChIキー |
CSXUXXZAYYNXHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)O)C(C)C |
正規SMILES |
CC1=C(C=CC(=C1C)O)C(C)C |
同義語 |
2,3-Xylenol,4-isopropyl-(6CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[1,3-oxazolidine-5,2'-adamantane]-2-one](/img/structure/B28319.png)
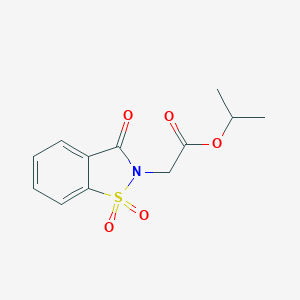
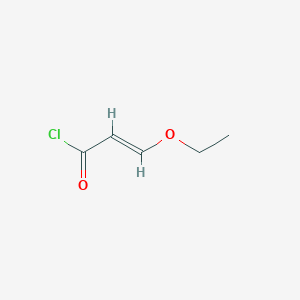
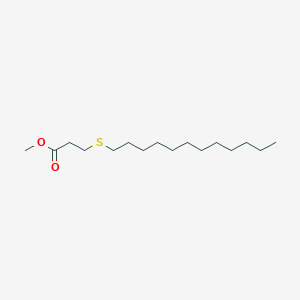
![2-[3-(3-Chlorophenyl)propyl]pyridine](/img/structure/B28324.png)
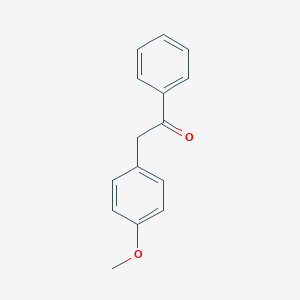
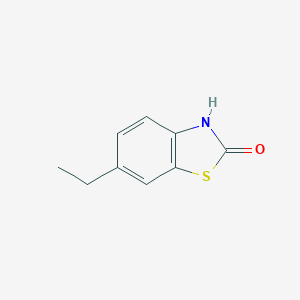
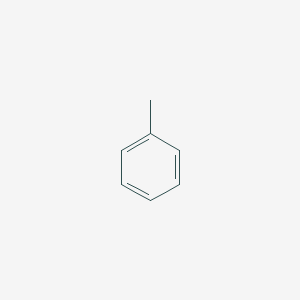
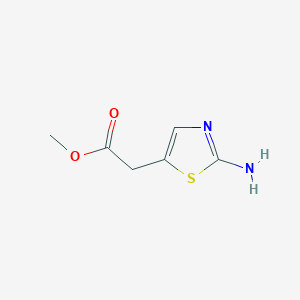
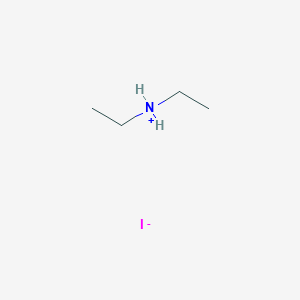
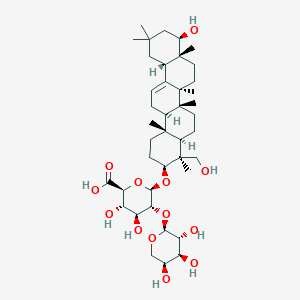
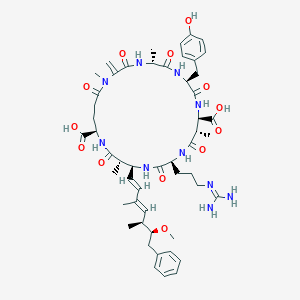
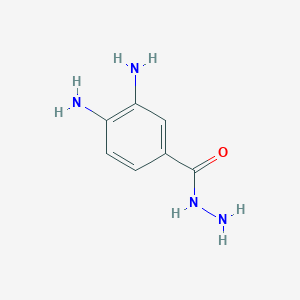
![Imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B28359.png)
